molecular formula C16H12O4 B3965969 7,8-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one

7,8-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one

Cat. No. B3965969
M. Wt: 268.26 g/mol
InChI Key: BKMAXMMHJRZQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one, commonly known as flavokawain B (FKB), is a naturally occurring chalcone found in the roots of kava (Piper methysticum), a plant that is traditionally used for its sedative and anxiolytic effects in the South Pacific region. FKB has recently gained attention in the scientific community for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Scientific Research Applications

Spectral Analysis and Quantum Mechanical Studies

A study conducted by Al-Otaibi et al. (2020) focused on the spectroscopic analysis and quantum mechanical studies of benzopyran analogs, including compounds similar to 7,8-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one. They investigated the photovoltaic efficiency and interaction of these compounds with graphene, which showed enhanced physicochemical properties in their self-assemblies compared to individual constituents. This research suggests potential applications in solar cells and material science due to the compounds' ability to form molecular self-assemblies with enhanced properties (Al-Otaibi et al., 2020).

Inhibition of Cytosolic Carbonic Anhydrases

Basaran et al. (2008) synthesized a series of dihydroxycoumarin compounds, including analogs of this compound, and tested their effectiveness as inhibitors of human carbonic anhydrases I and II. These enzymes are significant in various physiological processes, and inhibiting them can have therapeutic implications in conditions like glaucoma and edema (Basaran et al., 2008).

Antimicrobial and Antioxidant Activities

Hatzade et al. (2008) reported on the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, structurally related to the compound . They assessed these compounds for antimicrobial and antioxidant activities, suggesting potential applications in pharmaceuticals and health sciences (Hatzade et al., 2008).

Photovoltaic Properties for Solar Cells

Gad et al. (2020) explored the electronic and photovoltaic properties of chromen-2-one-based organic dyes, including structures similar to this compound. Their study included a computational analysis of these compounds' suitability as photosensitizers in solar cells, indicating potential applications in renewable energy technology (Gad et al., 2020).

properties

IUPAC Name

7,8-dihydroxy-2-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-9-13(10-5-3-2-4-6-10)14(18)11-7-8-12(17)15(19)16(11)20-9/h2-8,17,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMAXMMHJRZQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
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